molecular formula C5H9NO2 B146908 N-(Ethoxycarbonyl)aziridine CAS No. 671-51-2

N-(Ethoxycarbonyl)aziridine

Cat. No.: B146908
CAS No.: 671-51-2
M. Wt: 115.13 g/mol
InChI Key: MGPDSKXOTDLPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Ethoxycarbonyl)aziridine, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl aziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPDSKXOTDLPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217405
Record name 1-Aziridinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-51-2
Record name N-(Ethoxycarbonyl)aziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Ethoxycarbonyl)aziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl aziridinylformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aziridinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Ethoxycarbonyl)aziridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T577P56NRQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Ethoxycarbonyl)aziridine
Reactant of Route 2
Reactant of Route 2
N-(Ethoxycarbonyl)aziridine
Reactant of Route 3
Reactant of Route 3
N-(Ethoxycarbonyl)aziridine
Reactant of Route 4
Reactant of Route 4
N-(Ethoxycarbonyl)aziridine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(Ethoxycarbonyl)aziridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(Ethoxycarbonyl)aziridine
Customer
Q & A

Q1: What makes N-(Ethoxycarbonyl)aziridine derivatives useful for synthesizing amino acids?

A: this compound derivatives are valuable building blocks for synthesizing both α- and β-amino acids due to the reactivity of the aziridine ring. [, ] The strained three-membered ring can be opened regioselectively by various nucleophiles, including metal halides. [, ] This ring-opening reaction allows for the introduction of different substituents, leading to diverse amino acid structures.

Q2: Can you give an example of how regioselectivity is controlled in the reactions of this compound derivatives?

A: Research has shown that using different metal halides can influence the regioselectivity of the ring-opening reaction. [] For instance, reacting a 3-substituted N-Ethoxycarbonyl aziridine-2-carboxylate with titanium tetrachloride (TiCl4) favors nucleophilic attack at the more sterically hindered carbon, yielding α-amino acid derivatives. [] Conversely, using tin tetrachloride (SnCl4) promotes attack at the less hindered carbon, leading to β-amino acid derivatives. []

Q3: Besides their use in amino acid synthesis, are there other applications of this compound derivatives being investigated?

A: Yes, researchers are exploring the use of N-Ethoxycarbonyl aziridine derivatives as intermediates in the synthesis of other complex molecules. For example, a stereoselective synthesis of a D-galactal-derived N-Ethoxycarbonyl aziridine has been reported. [] This new synthetic protocol expands the utility of glycal-derived N-activated vinyl aziridines, potentially opening doors to diverse carbohydrate-based molecules with various applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.